Dammarenediol-I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

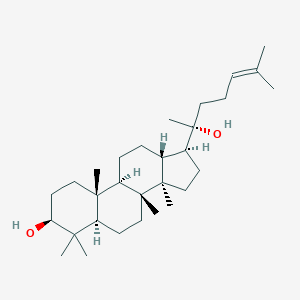

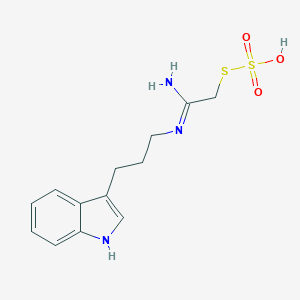

Dammarenediol-I is a natural product that has been isolated from the resin of the tree Dammara orientalis. It has been found to possess various pharmacological properties and has been studied extensively in scientific research.

Wissenschaftliche Forschungsanwendungen

Evolutionary Significance and Geological Preservation :

- Dammarenediol has been identified in fossil resins from the early Eocene period, providing evidence of the presence of the enzyme dammarenediol cyclase in plants from this era. This discovery opens new avenues for research into the evolution of important plant metabolites in deep-time (Dutta & Mallick, 2017).

Cancer Research :

- Note: One of the studies initially found during the search has been retracted and is therefore excluded from this list.

Biosynthetic Pathway Elucidation :

- The Cyt P450 enzyme CYP716A47 has been identified as catalyzing the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng, highlighting the enzyme's role in the conversion process (Han et al., 2011).

Metabolic Engineering :

- Efforts have been made to enhance the production of dammarenediol-II through various methods, including metabolic engineering of Pichia pastoris and other yeast strains (Liu et al., 2015); (Zhao et al., 2016).

Molecular Cloning and Functional Characterization :

- Studies have focused on cloning and characterizing the expression of the dammarenediol synthase gene, which is vital in the biosynthesis of ginsenosides in P. ginseng (Hu et al., 2012).

Transgenic Plant Production :

- Research has been conducted on producing dammarenediol-II in cell suspension cultures of transgenic tobacco, which offers potential for large-scale production of this compound (Han et al., 2013).

Potential in Treating Diabetic Complications :

- Dammarenediol-II has been investigated for its protective effects against diabetic complications, such as diabetic retinopathy, by inhibiting VEGF-induced vascular leakage (Kim et al., 2015).

Role in Plant Defense Mechanisms :

- The production of dammarenediol-II in transgenic tobacco has been associated with increased resistance to Tobacco mosaic virus (TMV), indicating a potential role in plant defense systems (Lee et al., 2012).

Heterologous Biosynthesis in Engineered Bacteria :

- Efforts have been made to achieve heterologous biosynthesis of dammarenediol-II in engineered Escherichia coli, showcasing the potential for microbial production of this compound (Li et al., 2016).

Functional Studies of Promoter Elements :

- Studies on the promoter cis-acting elements of key enzymes in saponins biosynthesis, including dammarenediol synthase, provide insights into the regulatory mechanisms of gene expression in P. notoginseng (Zheng et al., 2020).

Eigenschaften

CAS-Nummer |

14351-28-1 |

|---|---|

Produktname |

Dammarenediol-I |

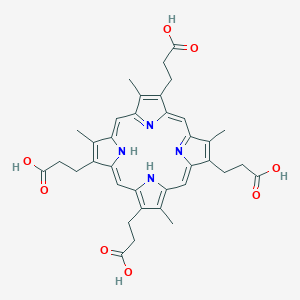

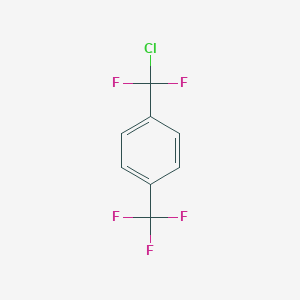

Molekularformel |

C30H52O2 |

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |

InChI-Schlüssel |

NLHQJXWYMZLQJY-AYHBXSNGSA-N |

Isomerische SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Kanonische SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)